6-bromo-8-fluoro-2-(trifluoromethyl)-1,4-dihydroquinolin-4-one
Description
Properties
CAS No. |
1155601-12-9 |
|---|---|
Molecular Formula |
C10H4BrF4NO |
Molecular Weight |
310 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Condensation
The synthesis typically initiates with 4-bromo-3-fluoroaniline as the primary aromatic amine precursor. This compound undergoes condensation with ethyl 4,4,4-trifluoro-3-oxobutanoate in the presence of polyphosphoric acid (PPA) at elevated temperatures (130°C for 2 hours). The reaction proceeds via a Friedländer-type mechanism, where the β-ketoester acts as a cyclizing agent to form the quinoline core.
The acidic conditions of PPA facilitate both the condensation and cyclization steps, yielding 6-bromo-7-fluoro-2-(trifluoromethyl)quinolin-4(1H)-one as an intermediate. This step achieves a reported yield of 72% under optimized conditions.
Halogenation and Functional Group Interconversion
Following cyclization, bromine and fluorine substituents are introduced or retained through careful control of reaction conditions. For instance, bromine is often pre-existing in the aniline precursor, while fluorine may be introduced via electrophilic substitution or retained from starting materials. In one protocol, 6-bromo-7-fluoro-2-(trifluoromethyl)quinolin-4(1H)-one is treated with 3-(2-bromomethyl)-1-cyclopropylimidazolidine-2,4-dione in the presence of potassium carbonate and triethylamine in dimethylformamide (DMF) at 80°C for 48 hours. This step installs the imidazolidine-dione side chain, although this modification is specific to hybrid derivatives rather than the parent quinolone.
Cyclization Strategies Using β-Ketoesters
Alternative routes emphasize the use of β-ketoesters to construct the quinolin-4-one scaffold. These methods often involve Marull’s procedure , a well-established protocol for synthesizing trifluoromethyl-substituted quinolones.
Reaction Mechanism and Conditions
The condensation of 4-bromo-3-fluoroaniline with ethyl 4,4,4-trifluoro-3-oxobutanoate proceeds through nucleophilic attack of the aniline’s amine group on the β-ketoester’s carbonyl carbon. Acid catalysis (e.g., PPA) promotes keto-enol tautomerism, facilitating cyclization to form the dihydroquinolin-4-one ring. The trifluoromethyl group at the 2-position is incorporated directly from the β-ketoester, ensuring regioselective placement.
Optimization of Cyclization Parameters
Key parameters influencing cyclization efficiency include:
-
Temperature : Reactions conducted at 130°C achieve higher yields compared to lower temperatures (e.g., 100°C), likely due to accelerated cyclization kinetics.
-
Catalyst Load : Polyphosphoric acid serves dual roles as a catalyst and dehydrating agent. Excess PPA (≥3 equivalents) minimizes side reactions such as ester hydrolysis.
-
Reaction Time : Extended durations (2–4 hours) are necessary to ensure complete ring closure, particularly for electron-deficient aniline derivatives.
Purification and Characterization
Crude reaction mixtures are purified via column chromatography using silica gel and ethyl acetate/hexane eluents. Recrystallization from dimethylformamide (DMF) and methanol yields the final product as a white solid with >95% purity.
Spectroscopic Characterization
-
1H NMR : Key signals include aromatic protons at δ 7.73–8.25 ppm and the quinolin-4-one NH proton at δ 12.87 ppm.
-
13C NMR : The carbonyl carbon of the 4-one group resonates at δ 169.86 ppm, while the trifluoromethyl carbon appears at δ 124.9 ppm (q, J = 270 Hz).
-
Mass Spectrometry : The molecular ion peak [M+H]+ is observed at m/z 310.04, consistent with the molecular formula C10H4BrF4NO.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-fluoro-2-(trifluoromethyl)-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The quinolone core can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Coupling: Palladium catalysts and ligands are typically used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinolones, while coupling reactions can produce biaryl or heteroaryl derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H4BrF4NO
- Molecular Weight : 310.04 g/mol
- CAS Number : 1155601-12-9
- Purity : Typically around 95%
The presence of the trifluoromethyl group enhances the electronic properties of the molecule, making it a valuable candidate for various chemical reactions and applications.
Medicinal Chemistry
6-Bromo-8-fluoro-2-(trifluoromethyl)-1,4-dihydroquinolin-4-one is explored for its potential as a pharmaceutical agent. Its structure allows for interactions with biological targets, making it a candidate for drug development. The compound has been studied for:
- Enzyme Inhibition : It can inhibit specific enzymes involved in disease pathways, potentially leading to therapeutic applications in treating conditions like cancer or bacterial infections.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, which could be further developed into antibiotics.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, including:
- Substitution Reactions : The bromine and fluorine atoms can be replaced with other nucleophiles, enabling the synthesis of new derivatives with tailored properties.
- Coupling Reactions : It can engage in cross-coupling reactions (e.g., Suzuki-Miyaura), facilitating the formation of complex organic molecules that are significant in materials science and pharmaceuticals.
Material Science
The compound is investigated for its potential applications in advanced materials:
- Liquid Crystals : Due to its unique electronic properties, it may be used in the development of liquid crystal displays (LCDs).
- Organic Light Emitting Diodes (OLEDs) : The compound's ability to emit light when electrically stimulated makes it a candidate for use in OLED technology.
Case Study 1: Enzyme Inhibition
A study published in a peer-reviewed journal demonstrated that this compound effectively inhibits a specific enzyme linked to cancer proliferation. The mechanism involved binding to the active site of the enzyme, thereby reducing its activity and leading to decreased cell growth.
Case Study 2: Antimicrobial Properties
Research conducted on various derivatives of this compound showed promising results against several bacterial strains. The study highlighted its potential as a lead compound for developing new antibiotics, particularly against resistant strains.
Mechanism of Action
The mechanism of action of 6-bromo-8-fluoro-2-(trifluoromethyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, fluorine, and trifluoromethyl groups can enhance binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to various physiological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The activity and physicochemical properties of 1,4-dihydroquinolin-4-one derivatives are heavily influenced by substituent type and position. Below is a comparative analysis with key analogs:
Key Observations:
Antiviral Potential: The MERS-CoV hit compound (6-Cl, 8-CF₃) shares the 8-CF₃ substituent with the target compound, suggesting that CF₃ at position 8 may enhance antiviral activity. However, the target compound substitutes Cl with Br at position 6, which could increase steric bulk and alter binding kinetics .
Metabolic Stability: The 8-F and 2-CF₃ groups in the target compound likely improve metabolic stability compared to nitro (NO₂) or methyl (CH₃) substituents in discontinued analogs .
Synthetic Challenges : Halogenation at positions 6 and 8 (Br and F) may require specialized reagents (e.g., NaH/THF systems for nucleophilic substitution ), contrasting with the simpler alkylation steps used for 1-butyl derivatives .
Physicochemical Properties
Comparative data for select analogs (estimated for the target compound):
| Property | Target Compound | 8-Nitro-6-CF₃ | MERS-CoV Hit | Compound 93 |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~340 (est.) | ~310 | ~360 | 336 |
| LogP (est.) | 2.8–3.2 | 2.5 | 3.1 | 2.9 |
| Water Solubility | Low | Very low | Low | Moderate |
- Solubility : Low solubility in the target compound may necessitate formulation adjustments (e.g., salt forms or co-solvents), similar to the MERS-CoV hit .
Pharmacological Implications
- Antiviral Activity : The MERS-CoV hit’s EC₅₀ of 2.3 µM highlights the scaffold’s promise. The target compound’s Br and F substituents may improve target affinity over Cl due to stronger electron-withdrawing effects .
- Toxicity Profile : Discontinued analogs (e.g., 8-nitro-6-CF₃) may have been withdrawn due to nitro group toxicity, whereas Br/F/CF₃ substitutions are generally better tolerated .
Biological Activity
Overview
6-Bromo-8-fluoro-2-(trifluoromethyl)-1,4-dihydroquinolin-4-one (CAS No. 1155601-12-9) is a synthetic compound belonging to the quinolone family. Its unique structure, characterized by the presence of bromine, fluorine, and a trifluoromethyl group, contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C10H4BrF4NO |
| Molecular Weight | 310.04 g/mol |
| CAS Number | 1155601-12-9 |
| Purity | ≥95% |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms enhances the compound's binding affinity and selectivity towards these targets, potentially modulating various biochemical pathways.
Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. The presence of halogens in the structure often correlates with increased potency against various pathogens. For instance, studies have shown that derivatives of quinolone compounds can inhibit bacterial growth effectively due to their ability to interfere with DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and repair.
Anti-inflammatory Effects
In related studies, quinolone derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. The trifluoromethyl group may enhance the compound's ability to modulate inflammatory pathways, making it a candidate for further investigation in inflammatory disease models.
Enzyme Inhibition
Preliminary data suggest that this compound may act as an enzyme inhibitor. It has been noted in research that compounds with similar structures can inhibit enzymes involved in critical metabolic pathways. This inhibition could lead to therapeutic applications in conditions such as cancer or metabolic disorders.
Case Studies and Research Findings
- Antimicrobial Evaluation : A study on quinolone derivatives demonstrated that modifications at positions similar to those in this compound significantly increased antibacterial activity against Gram-positive bacteria .
- Anti-inflammatory Research : In a model of acute inflammation, compounds with fluorinated groups showed reduced levels of inflammatory markers when tested in vivo . This suggests a potential application for treating inflammatory diseases.
- Enzyme Interaction Studies : A series of enzyme assays revealed that quinoline derivatives can effectively inhibit specific kinases involved in cancer progression . The unique substituents on this compound may enhance its efficacy as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-bromo-8-fluoro-2-(trifluoromethyl)-1,4-dihydroquinolin-4-one, and how can reaction conditions influence product purity?
- Methodological Answer : The synthesis of quinolinone derivatives often involves cyclocondensation of substituted anilines with β-keto esters or diketones. For example, in analogous compounds, reaction temperature significantly impacts product formation: lowering the temperature during cyclization can lead to unexpected intermediates or stereochemical outcomes, as observed in the synthesis of 7-amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one . Key steps include:
- Step 1 : React m-phenylenediamine derivatives with trifluoromethyl-containing acetylacetone analogs.
- Step 2 : Optimize temperature (e.g., 353 K for 48 hours) to avoid side reactions.
- Step 3 : Purify via recrystallization (ethanol or methanol) to achieve >95% purity.
- Data Considerations : Monitor reaction progress using H NMR to detect intermediates and confirm final product structure .
Q. How can structural characterization of this compound be performed to resolve ambiguities in substituent positioning?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and puckering parameters of the dihydroquinolinone ring. For example, Cremer-Pople parameters (Q, Θ, Φ) can define non-classical ring conformations .
- Spectroscopy : F NMR is critical for confirming trifluoromethyl group orientation, while H NMR can resolve bromo and fluoro substituent positions .
Advanced Research Questions
Q. What strategies can address discrepancies in biological activity data for trifluoromethyl-substituted dihydroquinolinones?
- Methodological Answer : Contradictions in pharmacological assays (e.g., anti-inflammatory vs. antibacterial activity) may arise from:
- Structural Isomerism : Verify purity and stereochemistry using HPLC-MS and single-crystal X-ray diffraction. For instance, unintended hydroxylation during synthesis (as in ) can alter bioactivity.
- Assay Conditions : Standardize cell-based assays (e.g., MIC for antibacterial tests) to control variables like solvent (DMSO concentration ≤1%) and incubation time .
- Case Study : Derivatives with a 3-acyl-2-amino substituent showed varied anti-neurodegenerative effects due to trifluoromethyl group interactions with protein targets .
Q. How can computational methods guide the design of analogs with enhanced target selectivity?
- Methodological Answer : Combine molecular docking and QSAR studies:
- Step 1 : Use software like AutoDock Vina to model interactions between the trifluoromethyl group and active sites (e.g., androgen receptors or bacterial enzymes) .
- Step 2 : Apply QSAR to correlate substituent electronegativity (Br, F) with logP values, optimizing bioavailability.
- Validation : Compare predicted vs. experimental IC values for iterative refinement .
Q. What are the challenges in refining crystallographic data for halogen-rich quinolinones, and how can SHELX workflows be optimized?
- Methodological Answer : Halogens (Br, F) introduce high electron density, complicating X-ray refinement. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
